molecular formula C8H10ClNO2 B2761625 1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride CAS No. 2253630-37-2

1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride

Cat. No.: B2761625
CAS No.: 2253630-37-2
M. Wt: 187.62
InChI Key: ZREAIQNQRWJOFG-UHFFFAOYSA-N
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Description

1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride is a chemical compound with the molecular formula C8H9NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride typically involves the reaction of 5-methoxypyridine with ethanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated and purified using industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of pyridine oxides.

    Reduction: Formation of pyridine alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: Used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
  • 1-(2-Methyl-6-phenylpyridin-3-yl)ethanone
  • 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

Comparison: 1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride is unique due to its specific methoxy substitution at the 5-position of the pyridine ring. This substitution can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the methoxy group can enhance its solubility and interaction with certain biological targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

1-(5-methoxypyridin-3-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-6(10)7-3-8(11-2)5-9-4-7;/h3-5H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREAIQNQRWJOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CN=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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